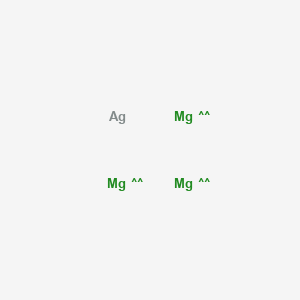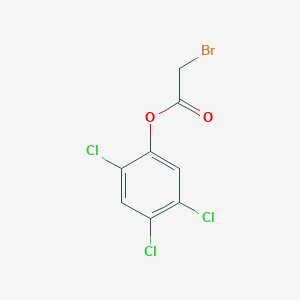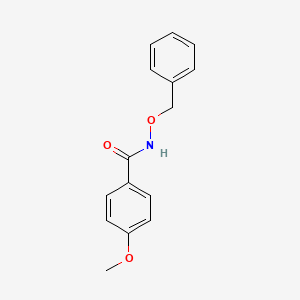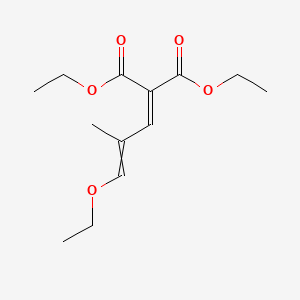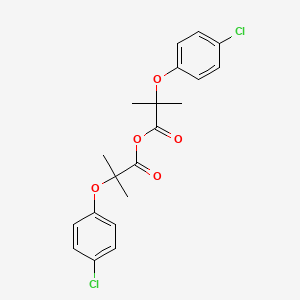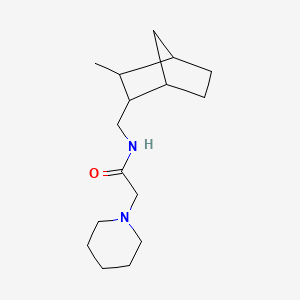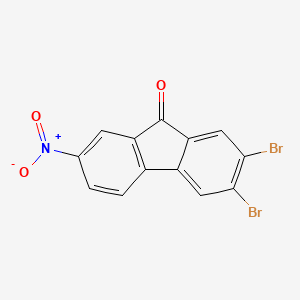
2,3-Dibromo-7-nitro-9h-fluoren-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-7-nitro-9h-fluoren-9-one is a chemical compound known for its unique structure and properties It belongs to the class of fluorenone derivatives, which are characterized by a fluorenone core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-7-nitro-9h-fluoren-9-one typically involves the bromination and nitration of fluorenone derivatives. A common method includes the following steps:
Bromination: Fluorenone is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at the 2 and 3 positions.
Nitration: The dibromo-fluorenone is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 7 position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromo-7-nitro-9h-fluoren-9-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with different substituents replacing the bromine atoms.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized fluorenone derivatives.
Applications De Recherche Scientifique
2,3-Dibromo-7-nitro-9h-fluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including organic semiconductors and photonic devices.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-7-nitro-9h-fluoren-9-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to specific enzymes or receptors. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor modulation.
Comparaison Avec Des Composés Similaires
2,7-Dibromo-9-fluorenone: Similar structure but lacks the nitro group, leading to different reactivity and applications.
2,7-Dinitro-9-fluorenone: Contains two nitro groups, which may enhance its biological activity but also increase its reactivity.
2,7-Dibromo-1,8-difluoro-9h-fluoren-9-one: Contains additional fluorine atoms, which can alter its electronic properties and reactivity.
Uniqueness: 2,3-Dibromo-7-nitro-9h-fluoren-9-one is unique due to the specific combination of bromine and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and functionality.
Propriétés
Numéro CAS |
21878-87-5 |
|---|---|
Formule moléculaire |
C13H5Br2NO3 |
Poids moléculaire |
382.99 g/mol |
Nom IUPAC |
2,3-dibromo-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Br2NO3/c14-11-4-8-7-2-1-6(16(18)19)3-9(7)13(17)10(8)5-12(11)15/h1-5H |
Clé InChI |
USNVKWVUKNTCTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


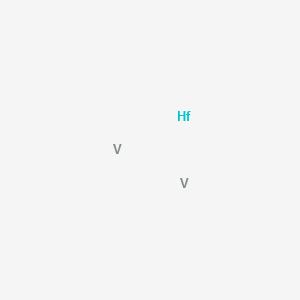
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
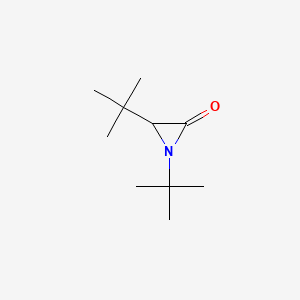
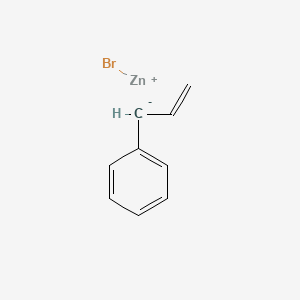
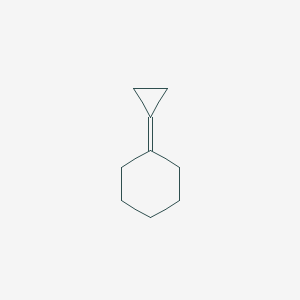
![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
